L-Pyroglutamic acid

Descripción general

Descripción

L-Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, is a naturally occurring derivative of glutamic acid. It is formed when the free amino group of glutamic acid or glutamine cyclizes to form a lactam. This compound is found in many proteins and plays a significant role in various biological processes, including the glutathione cycle .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Pyroglutamic acid can be synthesized by heating glutamic acid at high temperatures, typically around 180°C, which results in the loss of a molecule of water . Another method involves the enzymatic conversion of glutathione through the action of γ-glutamyl cyclotransferase .

Industrial Production Methods

In industrial settings, this compound is produced by melting glutamic acid at high temperatures (150-160°C) and then purifying, concentrating, and crystallizing the product . This method is cost-effective and yields a high purity product.

Análisis De Reacciones Químicas

Types of Reactions

L-Pyroglutamic acid undergoes various chemical reactions, including:

Cyclization: Formation of this compound from glutamic acid or glutamine.

Hydrolysis: Conversion back to glutamic acid by the action of 5-oxoprolinase.

Common Reagents and Conditions

Cyclization: High temperature (180°C) for non-enzymatic formation.

Hydrolysis: Enzymatic reaction involving 5-oxoprolinase.

Major Products

From Cyclization: this compound.

From Hydrolysis: Glutamic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Antifungal Activity: L-Pyroglutamic acid esters exhibit significant antifungal activity against Phytophthora infestans. In particular, compounds 2d and 2j have shown the best activity, with EC50 values of 1.44 and 1.21 μg mL-1, which is about seven times better than the commercial azoxystrobin (7.85 μg mL-1) .

- Biosynthesis Modulation: this compound can decrease the accumulation of trichothecenes in fungal strains by inhibiting Tri gene expression . It also affects phenylpropanoid production in F. graminearum s.s. strains in a variable and concentration-related manner .

- Anti-inflammatory Activity: Certain this compound derivatives, such as compounds 2e, 2g, and 4d, display anti-inflammatory activity against LPS-induced NO production in BV-2 microglial cells .

- Neuritogenic Activity: These same compounds (2e, 2g, and 4d) also exhibit neuritogenic activity in NGF-induced PC-12 cells .

- Potential Drug Development: Ongoing research suggests that pidolic acid, another name for this compound, has potential applications in developing new drugs for various diseases, including cancer and inflammation .

- Impact on Energy Production: this compound significantly reduces brain CO2 production, lipid biosynthesis, and ATP levels, suggesting it impairs brain energy production .

Data Table: Activities of this compound Derivatives

| Activity | Compound(s) | EC50 Value (μg mL-1) | Reference |

|---|---|---|---|

| Antifungal (P. infestans) | 2d | 1.44 | |

| Antifungal (P. infestans) | 2j | 1.21 | |

| Anti-inflammatory | 2e, 2g, 4d | N/A | |

| Neuritogenic | 2e, 2g, 4d | N/A |

Biomedical Applications

- Composite Material: Polysialate-hydroxyapatite composites containing this compound have been developed for potential use in orthopedic and maxillofacial surgery. These composites exhibit non-toxic effects towards fibroblasts, indicating their potential as biomaterials .

- Surfactants: Sugar-based surfactants derived from this compound show surface-active properties, low cytotoxicity, high biocompatibility, and biodegradability, making them potential substitutes for petroleum-based surfactants .

- Prognostic factor: Pyroglutamic acid (PGA) is a compound that accumulates during oxidative stress, and hence, elevated levels may be associated with poor prognosis in patients .

Case Studies

Mecanismo De Acción

L-Pyroglutamic acid functions primarily in the glutathione cycle, where it is involved in the synthesis and degradation of glutathione. It acts as an intermediate in this cycle, helping to maintain redox balance and protect cells from oxidative stress . Additionally, it may influence neurotransmitter functions and cognitive processes .

Comparación Con Compuestos Similares

Similar Compounds

Proline: Another cyclic amino acid but lacks the lactam ring structure of L-Pyroglutamic acid.

Glutamic Acid: The linear precursor to this compound.

Uniqueness

This compound is unique due to its cyclic lactam structure, which imparts distinct chemical properties compared to its linear counterparts. This structure allows it to participate in specific biological pathways, such as the glutathione cycle, and makes it a valuable compound in various scientific and industrial applications .

Actividad Biológica

L-Pyroglutamic acid (also known as 5-oxoproline) is a cyclic amino acid that has garnered attention for its diverse biological activities. This article explores its biological significance, including its antifungal, anti-inflammatory, and potential diagnostic roles, supported by research findings and case studies.

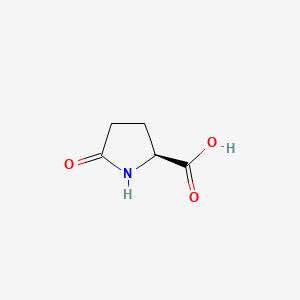

This compound is a non-proteinogenic amino acid formed from the cyclization of glutamic acid. It can be synthesized through various chemical methods, including the reaction of glutamic acid with dehydration agents. Its structural formula is represented as follows:

1. Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. A study synthesized various esters of this compound and evaluated their efficacy against Phytophthora infestans, a notorious plant pathogen. The results showed that certain derivatives demonstrated antifungal activity with effective concentrations (EC50) significantly lower than commercial fungicides like azoxystrobin:

| Compound | EC50 (μg/mL) |

|---|---|

| 2d | 1.44 |

| 2j | 1.21 |

| Azoxystrobin | 7.85 |

These findings suggest that this compound and its analogues could serve as potential alternatives in agricultural pest management .

2. Anti-inflammatory Activity

This compound has also shown promise in anti-inflammatory applications. In vitro studies revealed that specific derivatives inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells, indicating potential therapeutic roles in neuroinflammatory conditions .

3. Neuritogenic Activity

The compound has been linked to neuritogenic activity, promoting neurite outgrowth in PC-12 cells induced by nerve growth factor (NGF). This suggests a role in neuroprotection and regeneration, which could have implications for neurodegenerative diseases .

Metabolic Profiling and Clinical Relevance

Recent metabolomic studies have identified elevated levels of this compound in the serum of patients with systemic lupus erythematosus (SLE), indicating its potential as a biomarker for this autoimmune condition. The area under the receiver-operating characteristic curve (AUC) for this compound was reported as 0.955, demonstrating high sensitivity (97.22%) and specificity (83.33%) for distinguishing SLE patients from healthy controls .

1. Pyroglutamic Acidosis

A systematic review highlighted cases of pyroglutamic acidosis linked to acetaminophen misuse, particularly in patients with pre-existing conditions such as kidney disease or malnutrition. Elevated levels of pyroglutamic acid were found to correlate with severe metabolic acidosis, emphasizing the need for clinical awareness regarding its accumulation during oxidative stress .

2. Prognostic Factor in Critical Illness

Another study investigated the prognostic significance of pyroglutamic acid levels in critically ill patients, finding that higher concentrations were associated with worse outcomes, including increased mortality rates. This underscores the importance of monitoring pyroglutamic acid levels in clinical settings .

Propiedades

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHCTXKNWHHXJC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046260 | |

| Record name | Pidolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | L-Pyroglutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyroglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>19.4 [ug/mL] (The mean of the results at pH 7.4), 476.0 mg/mL at 13 °C | |

| Record name | SID57260135 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Pidolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyroglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pidolic acid is an endogenous amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to generate a lactam. Subsequently it is also a metabolite in the glutathione cycle that is converted to glutamate by the enzyme 5-oxoprolinase. Moreover, N-terminal glutamic acid and glutamine residues can either spontaneously cyclize to become pidolic acid, or be enzymatically transformed by glutaminyl cyclases. In particular, this is ultimately a form of N-termini that is a challenge for N-terminal sequencing using Edman chemistry, which necessitates a free primary amino group that is not present in pidolic acid. Pyroglutamate aminopeptidase can restore a free N-terminus by cleaving off the pyroglutamate residue, however. Additionally, pidolic acid and certain pidolic acid salts like calcium, magnesium, and potassium pidolic acid are sometimes used as skin or hair conditioning agents because of their humectant effects. In such humectant formulations, hydrophilic amine, hydroxyl, or even carboxyl groups possess high affinities for forming hydrogen bonds with molecules of water, allowing the hygroscopic formulations to attract and retain moisture in the air nearby through absorption, therefore drawing the water vapor into the formulation. | |

| Record name | Pidolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

98-79-3 | |

| Record name | L-Pyroglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pidolic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pidolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pidolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, 5-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pidolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pidolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIDOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB83O1W42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyroglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.